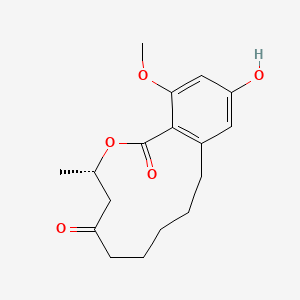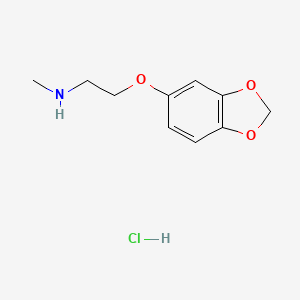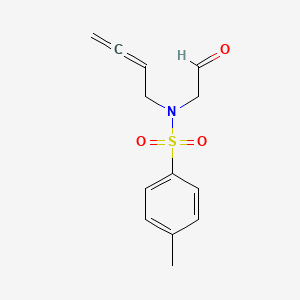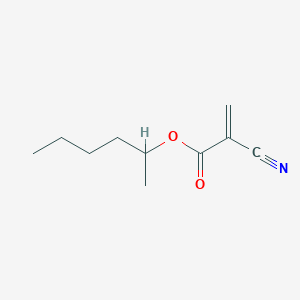
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate is an aromatic diazonium salt. Diazonium salts are a class of organic compounds with the general formula R-N₂⁺X⁻, where R is an aryl or alkyl group and X is an anion. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 4-Bromo-2-methylaniline. The process includes the following steps:
Diazotization Reaction: 4-Bromo-2-methylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Formation of Hydrogen Sulfate Salt: The diazonium salt is then treated with sulfuric acid (H₂SO₄) to form the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group (N₂⁺) can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium salt can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) are commonly used.
Coupling Reactions: Phenols or aromatic amines in alkaline conditions.
Major Products
Substitution Products: Aryl halides, phenols, and nitriles.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Scientific Research Applications
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate has various applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as intermediates in the preparation of dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion (N₂⁺). This ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. The reactivity of the diazonium ion is due to its ability to form a stable nitrogen gas (N₂) upon substitution, driving the reaction forward.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrobenzene: Another brominated aromatic compound but with a nitro group instead of a diazonium group.
2-Methylbenzenediazonium chloride: Similar diazonium salt but with a chloride anion instead of hydrogen sulfate.
Uniqueness
4-Bromo-2-methylbenzene-1-diazonium hydrogen sulfate is unique due to its specific substitution pattern and the presence of both bromine and diazonium groups. This combination allows for selective reactions and the formation of diverse products, making it a valuable compound in organic synthesis.
Properties
CAS No. |
390823-95-7 |
|---|---|
Molecular Formula |
C7H7BrN2O4S |
Molecular Weight |
295.11 g/mol |
IUPAC Name |
4-bromo-2-methylbenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C7H6BrN2.H2O4S/c1-5-4-6(8)2-3-7(5)10-9;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
VSQZQBBNYJAFBT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)[N+]#N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)






![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)

